![molecular formula C27H26N4O B608393 Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608393.png)
Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]-
Vue d'ensemble
Description
KT109 est un inhibiteur puissant et sélectif de la diacylglycérol lipase-β (DAGLβ), une enzyme impliquée dans la biosynthèse de l'endocannabinoïde 2-arachidonoylglycérol (2-AG). Ce composé a montré une sélectivité significative pour la DAGLβ par rapport à la DAGLα, ce qui en fait un outil précieux pour étudier le rôle de la DAGLβ dans divers processus biologiques .
Analyse Biochimique
Biochemical Properties
KT109 is known to interact with enzymes such as DAGLβ and PLA2G7 . It shows inhibitory activity against PLA2G7 . The compound has 60-fold selectivity for DAGLβ over DAGLα . It shows negligible activity against other key enzymes like FAAH, MGLL, ABHD11, and cytosolic phospholipase A2 .
Cellular Effects
KT109 has been found to perturb a lipid network involved in macrophage inflammatory responses . It lowers 2-arachidonoylglycerol (2-AG), arachidonic acid, and eicosanoids in mouse peritoneal macrophages . In a study designed to test the effects of KT109 in reducing inflammation in those diagnosed with nonalcoholic steatohepatitis (NASH), it was found that in liposomal form, the drugs both inhibited DAGLβ and activated AMPK .
Molecular Mechanism
The molecular mechanism of action of KT109 involves its interaction with DAGLβ, an enzyme that synthesizes 2-AG . By inhibiting DAGLβ, KT109 reduces the production of inflammation-inducing endocannabinoids .
Temporal Effects in Laboratory Settings
While specific temporal effects of KT109 in laboratory settings are not extensively documented, one study found that repeated administration of KT109 prevented the expression of LPS-induced allodynia, without evidence of tolerance .
Dosage Effects in Animal Models
In animal models, KT109 has been shown to have antinociceptive effects . Specific dosage effects in animal models are not extensively documented.
Metabolic Pathways
KT109 is involved in the metabolic pathway of 2-AG, a key endocannabinoid . By inhibiting DAGLβ, it impacts the production of 2-AG and subsequently influences the metabolic flux of this pathway .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
KT109 est synthétisé par une série de réactions chimiques impliquant la formation d'un cycle triazole et une fonctionnalisation ultérieure. La voie de synthèse implique généralement les étapes suivantes :
Formation du cycle triazole : Elle est obtenue par une réaction de cycloaddition azide-alcyne catalysée par le cuivre (CuAAC).
Fonctionnalisation : Le cycle triazole est ensuite fonctionnalisé avec divers substituants pour obtenir la structure chimique souhaitée de KT109
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour KT109 ne soient pas largement documentées, la synthèse suit généralement des protocoles de synthèse organique standard. Le processus implique plusieurs étapes de purification et de caractérisation pour garantir la pureté et l'efficacité du composé .
Analyse Des Réactions Chimiques
Types de réactions
KT109 subit plusieurs types de réactions chimiques, notamment :
Oxydation : KT109 peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Le composé peut également subir des réactions de réduction, conduisant à la formation de produits réduits.
Substitution : KT109 peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre
Réactifs et conditions communs
Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée
Principaux produits
Applications De Recherche Scientifique
Antibacterial Applications
Methanone derivatives have shown significant antibacterial activity, particularly against resistant strains of bacteria. Research indicates that compounds derived from triazole scaffolds exhibit potent activity against a range of pathogens.
Case Study: Antibacterial Activity
A study published in MDPI highlighted the synthesis of triazole-based compounds that demonstrated superior antibacterial effects compared to traditional antibiotics like ciprofloxacin. The study reported minimal inhibitory concentration (MIC) values significantly lower than those for existing treatments, indicating a promising avenue for developing new antibacterial agents .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
KT-109 | 0.12 | E. coli |
KT-109 | 0.25 | MRSA |
KT-109 | 0.50 | S. aureus |
Anticancer Applications
The compound's structural features allow it to interact with biological targets relevant to cancer treatment. Specifically, Methanone derivatives have been studied for their potential as dual-active hybrids targeting both tubulin and aromatase enzymes.
Case Study: Anticancer Activity
Research indicated that certain Methanone derivatives showed promising results as antiproliferative agents against breast cancer cell lines. In particular, compounds synthesized with a triazole moiety exhibited significant inhibition of cancer cell growth through mechanisms involving microtubule disruption and aromatase inhibition .
Compound | IC50 (µM) | Cancer Type |
---|---|---|
KT-109 | 0.137 | Breast Cancer |
KT-109 | 0.110 | Hormone-Receptor Positive Breast Cancer |
Mécanisme D'action
KT109 exerts its effects by selectively inhibiting DAGLβ, thereby disrupting the lipid network involved in macrophage inflammatory responses. This inhibition leads to a decrease in the levels of 2-arachidonoylglycerol, arachidonic acid, and eicosanoids in mouse peritoneal macrophages. The compound shows negligible activity against other enzymes such as fatty acid amide hydrolase, monoacylglycerol lipase, and cytosolic phospholipase A2 .
Comparaison Avec Des Composés Similaires
KT109 est unique par sa forte sélectivité pour la DAGLβ par rapport à la DAGLα, avec une sélectivité d'environ 60 fois. Les composés similaires comprennent :
KT172 : Un autre inhibiteur sélectif de la DAGLβ avec des propriétés similaires.
KT195 : Un composé témoin négatif utilisé dans les études pour valider la spécificité de KT109
KT109 se distingue par son activité inhibitrice puissante et ses effets hors cible minimes, ce qui en fait un outil précieux pour la recherche sur le métabolisme lipidique et les réponses inflammatoires .
Activité Biologique
Overview
Methanone, also known as KT109, is a compound characterized by its complex structure and significant biological activity. Its molecular formula is C27H26N4O, and it has been identified as a selective inhibitor of diacylglycerol lipase-β (DAGLβ), an enzyme pivotal in the endocannabinoid system. This compound has garnered attention in pharmacological research due to its potential therapeutic applications and its role in lipid metabolism.
Property | Value |
---|---|
Molecular Weight | 422.52 g/mol |
Boiling Point | 637.3 ± 53.0 °C (Predicted) |
Density | 1.19 ± 0.1 g/cm³ (Predicted) |
Solubility | DMF: 10 mg/mL; DMSO: 10 mg/mL |
pKa | -1.02 ± 0.70 (Predicted) |
Appearance | White to beige powder |
KT109 selectively inhibits DAGLβ, which is responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). This selectivity is crucial as it allows researchers to study the specific roles of DAGLβ in various biological processes without interference from DAGLα, which has different physiological functions .
Anticancer Properties
Recent studies have highlighted the anticancer potential of KT109. It has been shown to induce apoptosis in cancer cell lines by targeting specific pathways involved in cell cycle regulation and tubulin polymerization:
- Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
- Mechanism : The compound demonstrated significant G2/M phase cell cycle arrest and induced multinucleation in treated cells, indicative of mitotic catastrophe .
- IC50 Values : In MCF-7 cells, KT109 exhibited an IC50 value of approximately 52 nM, indicating potent antiproliferative activity .
Neuroprotective Effects
The inhibition of DAGLβ by KT109 leads to increased levels of 2-AG, which has been associated with neuroprotective effects. Elevated levels of endocannabinoids can modulate neurotransmitter release and protect against neurodegeneration .
Study on Antiproliferative Activity
A study conducted on various triazole derivatives including KT109 revealed its effectiveness in inhibiting tumor growth in vitro:
- Study Design : The researchers synthesized several analogs and assessed their cytotoxicity against multiple cancer cell lines.
- Findings : KT109 was among the most potent compounds tested, leading to significant reductions in cell viability through apoptosis induction .
Research on Lipid Metabolism
In another significant study, KT109 was utilized to explore its effects on lipid signaling pathways:
Propriétés
IUPAC Name |
(2-benzylpiperidin-1-yl)-[4-(4-phenylphenyl)triazol-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O/c32-27(30-18-8-7-13-25(30)19-21-9-3-1-4-10-21)31-20-26(28-29-31)24-16-14-23(15-17-24)22-11-5-2-6-12-22/h1-6,9-12,14-17,20,25H,7-8,13,18-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJMWHULJIOKPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of KT109?
A1: KT109 acts as a selective inhibitor of Diacylglycerol Lipase Beta (DAGLβ). [, , , ] This enzyme plays a crucial role in the biosynthesis of 2-arachidonoylglycerol (2-AG), an endocannabinoid. By inhibiting DAGLβ, KT109 reduces the production of 2-AG and its downstream metabolites, including arachidonic acid (AA) and prostaglandin E2 (PGE2). [, , ] You can find more information about DAGLβ inhibitors on websites like https://www.semanticscholar.org/.
Q2: How does KT109 impact pain signaling, particularly in the context of inflammation?
A2: Research suggests that KT109 might play a role in modulating pain signaling, particularly in inflammatory conditions. By inhibiting DAGLβ and subsequently reducing 2-AG, AA, and PGE2 levels, KT109 has demonstrated antinociceptive effects in several preclinical models. [, , ] For example, systemic and intraplantar administration of KT109 decreased mechanical and heat hyperalgesia in a mouse model of sickle cell disease, which is characterized by chronic pain and inflammation. [] This effect was associated with reduced 2-AG, PGE2, and PGE2-glyceryl ester (PGE2-G) levels in the blood. []
Q3: Is KT109 equally effective in human and mouse models?
A3: Studies comparing KT109's activity in human and mouse models reveal some intriguing differences. While KT109 effectively inhibits DAGLβ in both species, lipidomic analysis showed that it did not lead to the accumulation of arachidonate-containing diacylglycerols in human THP1 cells, unlike in mouse cells. [] This suggests potential differences in the expression and activity of human DAGLβ compared to its mouse counterpart, warranting further investigation. []
Q4: Can liposomal encapsulation enhance the therapeutic efficacy of KT109?
A4: Research indicates that encapsulating KT109 in liposomes can significantly enhance its effectiveness. This targeted delivery approach exploits the phagocytic capacity of macrophages, leading to localized delivery of the inhibitor. Studies demonstrated that liposomal KT109 achieved approximately 80% inactivation of DAGLβ in macrophages in vivo with minimal activity in other tissues. [] Notably, this targeted delivery strategy resulted in a remarkable >100-fold increase in antinociceptive potency compared to free KT109 in a mouse inflammatory pain model. []
Q5: Are there any potential limitations or concerns regarding the use of KT109 as a therapeutic agent?
A5: While KT109 shows promise in preclinical studies, further research is necessary to fully evaluate its therapeutic potential and address potential limitations. One study indicated that KT109 might not be superior to existing analgesics like ketoprofen for managing acute postoperative pain. [] Furthermore, a comprehensive understanding of the long-term effects and potential toxicity of KT109 is crucial before its clinical application.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.